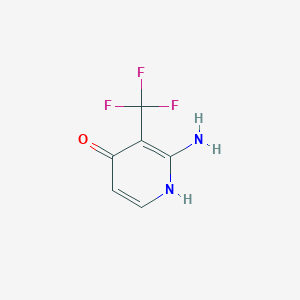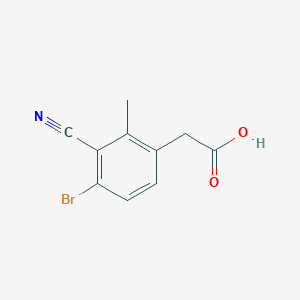
1-(4-Bromophenyl)-2-(3-(hydroxymethyl)pyrrolidin-1-yl)ethan-1-one
Descripción general
Descripción
1-(4-Bromophenyl)-2-(3-(hydroxymethyl)pyrrolidin-1-yl)ethan-1-one, commonly known as BHMP, is a heterocyclic compound with a wide range of applications in scientific research. BHMP has been found to be a useful tool in the study of biological processes such as gene expression, enzymatic activity, and drug metabolism. BHMP has also been used in the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals.
Aplicaciones Científicas De Investigación
Hydrogen-Bonding Patterns
Research has shown that similar compounds to 1-(4-Bromophenyl)-2-(3-(hydroxymethyl)pyrrolidin-1-yl)ethan-1-one exhibit intricate hydrogen-bonding patterns. These compounds are characterized by bifurcated intra- and intermolecular hydrogen bonding, which plays a crucial role in stabilizing their crystal structures. This finding is significant for understanding the molecular interactions and structural formation in related chemical compounds (Balderson et al., 2007).
Synthesis of Dithiolium Derivatives
A study on the synthesis of novel bromo-substituted dithiolium derivatives, closely related to the chemical structure , has been conducted. These derivatives were obtained through heterocondensation, demonstrating the versatility of the parent compound in synthesizing novel chemical structures with potential applications in various fields of chemistry (Sarbu et al., 2019).
Biological Evaluation
Compounds structurally similar to this compound have been synthesized and evaluated for their biological activity, particularly antimicrobial properties. This highlights the potential of these compounds in pharmaceutical research and development (Sherekar et al., 2021).
Reductive Acetylation Studies
Studies involving reductive acetylation have utilized compounds similar to the one . These studies are pivotal in developing new synthetic methods and understanding the chemical behavior of these compounds under various conditions (Tang et al., 2014).
Molecular Structure Determination
The molecular and crystal structure determination of similar compounds is crucial in the field of crystallography and materials science. These studies aid in understanding the properties and potential applications of these materials in various industries (Percino et al., 2006).
Radical-Scavenging Activity
Research on compounds structurally related to this compound has shown significant radical-scavenging activity. This is crucial in the study of antioxidants and their potential therapeutic applications (Duan et al., 2007).
Propiedades
IUPAC Name |
1-(4-bromophenyl)-2-[3-(hydroxymethyl)pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c14-12-3-1-11(2-4-12)13(17)8-15-6-5-10(7-15)9-16/h1-4,10,16H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCYXKXMYCJAOHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)CC(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




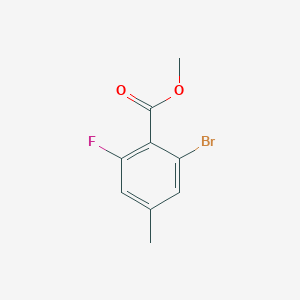
![Ethyl 6-bromo-3-cyanoimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1475080.png)
![Ethyl 6-bromo-8-ethoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1475081.png)

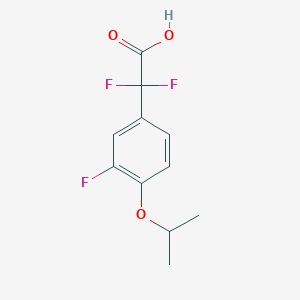
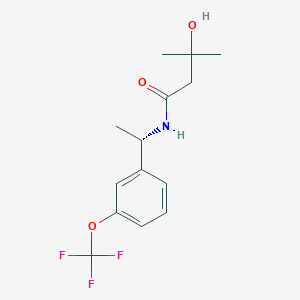
![4-Hydroxymethyl-1,4,6,7-Tetrahydro-Imidazo[4,5-C]Pyridine-5-Carboxylic Acid Tert-Butyl Ester](/img/structure/B1475087.png)

![Ethyl 4-((tert-butoxycarbonyl)(isopentyl)amino)-2-oxo-3-(4-(trifluoromethyl)phenyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B1475092.png)

![Ethyl 6-chloro-8-ethoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1475095.png)
